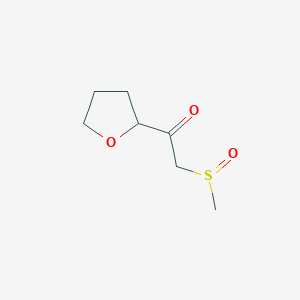
2-(Methanesulfinyl)-1-(oxolan-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfinyl)-1-(tetrahydrofuran-2-yl)ethanone is an organic compound characterized by the presence of a methylsulfinyl group and a tetrahydrofuran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfinyl)-1-(tetrahydrofuran-2-yl)ethanone typically involves the reaction of tetrahydrofuran with a suitable sulfoxide precursor under controlled conditions. One common method is the oxidation of a methylthioether derivative using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
2-(Methylsulfinyl)-1-(tetrahydrofuran-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfoxide can be reduced back to a thioether using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA, potassium permanganate, chromium trioxide.
Reducing Agents: LiAlH4, NaBH4.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of various substituted ethanone derivatives.
科学研究应用
2-(Methylsulfinyl)-1-(tetrahydrofuran-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Methylsulfinyl)-1-(tetrahydrofuran-2-yl)ethanone involves its interaction with molecular targets through its functional groups. The sulfoxide group can participate in redox reactions, while the tetrahydrofuran ring can engage in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate various biochemical pathways and processes.
相似化合物的比较
Similar Compounds
2-Methyltetrahydrofuran: A structurally similar compound with a methyl group attached to the tetrahydrofuran ring.
Tetrahydrofuran-2-yl oxime ethers: Compounds with an oxime ether functional group attached to the tetrahydrofuran ring.
Uniqueness
2-(Methylsulfinyl)-1-(tetrahydrofuran-2-yl)ethanone is unique due to the presence of both a sulfoxide group and a tetrahydrofuran ring, which confer distinct chemical and physical properties
生物活性
2-(Methanesulfinyl)-1-(oxolan-2-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C7H12O3S
- Molecular Weight : 176.24 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the methanesulfinyl group may contribute to antioxidant properties, which play a crucial role in reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
- Antimicrobial Properties : There is emerging evidence that suggests antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Significant reduction in ROS levels in vitro | |
| Enzyme Inhibition | Inhibition of CYP450 enzymes | |
| Antimicrobial | Effective against E. coli and S. aureus |
Case Study 1: Antioxidant Potential
A study conducted on the antioxidant activity of various sulfoxides showed that this compound exhibited a notable reduction in reactive oxygen species (ROS) levels in cultured human cells. This suggests its potential use as a therapeutic agent in oxidative stress-related conditions.
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with cytochrome P450 enzymes indicated that it serves as an inhibitor, affecting the metabolism of co-administered drugs. This finding underscores the importance of understanding drug-drug interactions involving this compound.
Case Study 3: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. These results highlight its potential as a lead compound for developing new antimicrobial agents.
属性
CAS 编号 |
137756-29-7 |
|---|---|
分子式 |
C7H12O3S |
分子量 |
176.24 g/mol |
IUPAC 名称 |
2-methylsulfinyl-1-(oxolan-2-yl)ethanone |
InChI |
InChI=1S/C7H12O3S/c1-11(9)5-6(8)7-3-2-4-10-7/h7H,2-5H2,1H3 |
InChI 键 |
UQZRSCVJLHSICJ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)CC(=O)C1CCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















